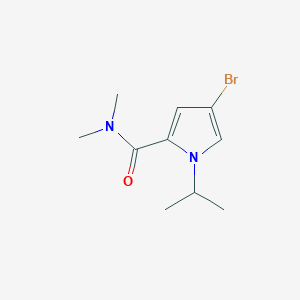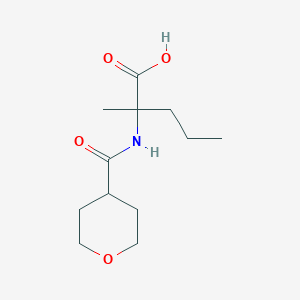![molecular formula C14H16ClNO3 B7557019 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been studied for its potential therapeutic effects. CCPMAA belongs to the class of acetic acid derivatives, which are known for their anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. By inhibiting COX activity, 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is its potential as a therapeutic agent for the treatment of inflammatory conditions and cancer. However, there are several limitations to its use in lab experiments. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is complex and time-consuming, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods for 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid in various diseases, including inflammation, pain, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid and its potential interactions with other drugs.
Synthesis Methods
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification by recrystallization.
Scientific Research Applications
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic effects in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-5-3-10(4-6-12)7-13(17)16(9-14(18)19)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYKNELRLHCUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
